molecular formula C11H22F2N2 B1620688 1,3-Dibutyl-2,2-difluoroimidazolidine CAS No. 220405-42-5

1,3-Dibutyl-2,2-difluoroimidazolidine

Cat. No.: B1620688
CAS No.: 220405-42-5
M. Wt: 220.3 g/mol
InChI Key: CMCLBULJKGITSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibutyl-2,2-difluoroimidazolidine is a chemical compound with the molecular formula C11H22F2N2 and a molecular weight of 220.3 g/mol It is characterized by the presence of two fluorine atoms and a five-membered imidazolidine ring substituted with two butyl groups

Preparation Methods

The synthesis of 1,3-Dibutyl-2,2-difluoroimidazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dibutylimidazolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through standard techniques such as distillation or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1,3-Dibutyl-2,2-difluoroimidazolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Scientific Research Applications

1,3-Dibutyl-2,2-difluoroimidazolidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dibutyl-2,2-difluoroimidazolidine exerts its effects depends on its specific application. In biological systems, the fluorine atoms can interact with enzymes and receptors, altering their activity and leading to various physiological effects. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

1,3-Dibutyl-2,2-difluoroimidazolidine can be compared with other fluorinated imidazolidine derivatives, such as:

The uniqueness of this compound lies in its dual fluorine substitution, which imparts distinct electronic and steric effects, enhancing its utility in various chemical and biological contexts.

Properties

IUPAC Name

1,3-dibutyl-2,2-difluoroimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22F2N2/c1-3-5-7-14-9-10-15(8-6-4-2)11(14,12)13/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCLBULJKGITSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(C1(F)F)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381276
Record name 1,3-dibutyl-2,2-difluoroimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220405-42-5
Record name 1,3-Dibutyl-2,2-difluoroimidazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220405-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dibutyl-2,2-difluoroimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dibutyl-2,2-difluoroimidazolidine
Reactant of Route 2
1,3-Dibutyl-2,2-difluoroimidazolidine
Reactant of Route 3
1,3-Dibutyl-2,2-difluoroimidazolidine
Reactant of Route 4
Reactant of Route 4
1,3-Dibutyl-2,2-difluoroimidazolidine
Reactant of Route 5
Reactant of Route 5
1,3-Dibutyl-2,2-difluoroimidazolidine
Reactant of Route 6
Reactant of Route 6
1,3-Dibutyl-2,2-difluoroimidazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.